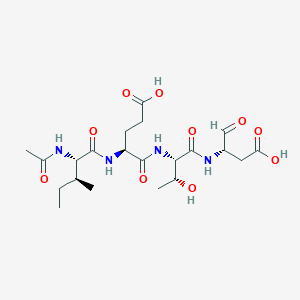

Ac-IETD-CHO

説明

“Ac-IETD-CHO” is a synthesized peptide used in biochemical research, particularly in the study of caspase enzymes which are crucial in the process of apoptosis, or programmed cell death. This compound is part of a broader category of chemicals used to understand and modulate biochemical pathways in cells.

Synthesis Analysis

The synthesis of compounds like “Ac-IETD-CHO” involves complex organic chemistry techniques, often employing peptide synthesis strategies. These methods might include solid-phase synthesis techniques, allowing for the precise assembly of peptide chains molecule by molecule. While specific details on “Ac-IETD-CHO” synthesis are scarce, similar compounds are typically synthesized using a stepwise addition of amino acids to a growing peptide chain, ensuring the correct sequence and structure (Whitesides et al., 1995).

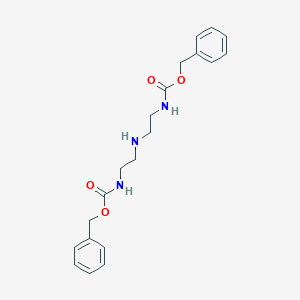

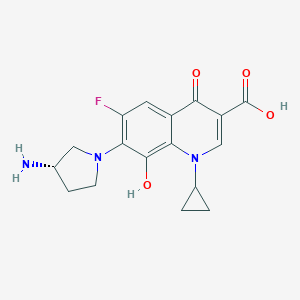

Molecular Structure Analysis

The molecular structure of peptides like “Ac-IETD-CHO” is characterized by the sequence of amino acids and the presence of specific functional groups that define their activity. The exact molecular structure would be determined using techniques such as NMR spectroscopy and X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration of the peptide (Guan Jin et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of “Ac-IETD-CHO” involves its interaction with caspase enzymes. It acts as a substrate mimic or inhibitor, binding to the active site of the enzyme and affecting its activity. This interaction is crucial for studying the enzyme's role in apoptosis and can be analyzed through biochemical assays to understand the compound's inhibitory or activation effects on caspase activity (T. Harrop & P. Mascharak, 2005).

Physical Properties Analysis

The physical properties of “Ac-IETD-CHO,” such as solubility, melting point, and stability, are essential for its handling and use in laboratory settings. These properties depend on the peptide's structure, the amino acid composition, and the presence of functional groups. Studies on similar compounds provide insights into how these properties affect the compound's behavior in biological systems (D. Połomski et al., 2020).

Chemical Properties Analysis

“Ac-IETD-CHO” exhibits specific chemical properties, including reactivity towards caspase enzymes, which is a hallmark of its function in research. Understanding these properties involves studying the compound's interaction with biological molecules, its stability under physiological conditions, and its specificity and efficacy as a caspase inhibitor (S. Gencic & D. Grahame, 2008).

科学的研究の応用

Caspase-3 Inhibition in X-irradiated Human Leukemic Cells : Ac-IETD-CHO, among other caspase inhibitors, was studied for its effects on cell death in X-irradiated human leukemic MOLT-4 cells. The inhibition of caspase-3, achieved using Ac-IETD-CHO, led to a suppression of apoptotic hallmarks without affecting cell survival. This suggests that Ac-IETD-CHO can modulate the mode of cell death, shifting it away from apoptosis, potentially towards other forms of programmed cell death (Nakano & Shinohara, 2002).

Inherited Retinal Degeneration in Mice : In a study on C3H mice carrying the rd gene, Ac-IETD-CHO, as a caspase-3 inhibitor, was found to transiently delay retinal degeneration. This delay was attributed to the inhibition of apoptosis in photoreceptor cells, suggesting a potential therapeutic application of caspase-3 inhibitors like Ac-IETD-CHO in treating human retinal degeneration (Yoshizawa et al., 2002).

Selectivity of Caspase Inhibitors : A study on the selectivity of peptide-based inhibitors, including Ac-IETD-CHO, against human caspases highlighted a broad range of selectivities and potencies. This research helps in understanding the role of caspases in inflammation and apoptosis, and how inhibitors like Ac-IETD-CHO can be selectively used to modulate these processes (Garcia-Calvo et al., 1998).

Role in Programmed Cell Death in Developing Mouse Kidney : In the context of kidney organogenesis, Ac-IETD-CHO was used to inhibit caspase-9 activity, significantly impacting ureteric bud branching and nephrogenesis. This indicates the involvement of caspase-9, and by extension, the effect of its inhibitor Ac-IETD-CHO, in programmed cell death during kidney development (Araki et al., 2003).

Safety And Hazards

When handling Ac-IETD-CHO, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-PBEPODTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-IETD-CHO | |

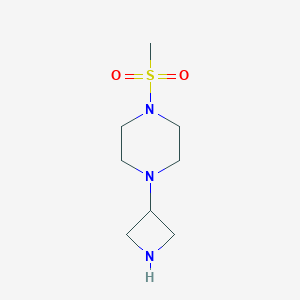

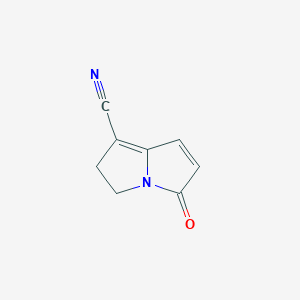

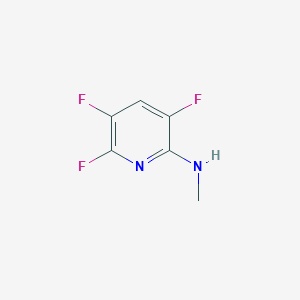

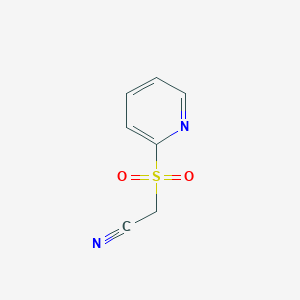

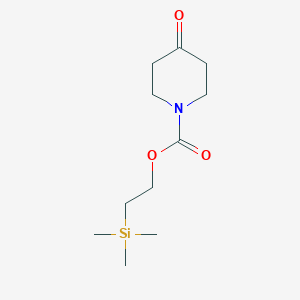

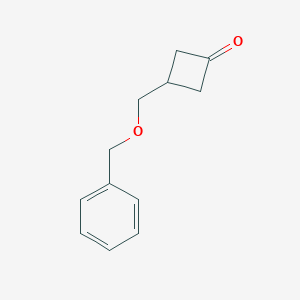

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)